(2S,3R)-2,3-Diamino-3-phenylpropanoic acid

Stereochemistry NMR Spectroscopy Chiral Analysis

Specify the (2S,3R)-syn isomer for applications where stereochemistry governs bioactivity. This enantiopure α,β-diamino acid serves as a water-solubility-enhancing Taxol® C-13 side-chain analogue and a phenyl-substituted scaffold for peptide antibiotic SAR. The vicinal syn configuration is critical; use of the anti isomer or racemate introduces uncontrolled stereochemical variables that abolish target binding, alter peptide secondary structure, and compromise synthetic efficiency. Procurement of this defined chiral intermediate ensures correct three-dimensional presentation for microtubule binding, catalyst enantioselectivity, and foldamer conformational design.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B13645865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-2,3-Diamino-3-phenylpropanoic acid
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C(=O)O)N)N
InChIInChI=1S/C9H12N2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8H,10-11H2,(H,12,13)/t7-,8+/m1/s1
InChIKeyKEZIFMLOEVUNTE-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,3R)-2,3-Diamino-3-phenylpropanoic Acid: A Chiral Building Block for Peptidomimetics and Taxol Analogues


(2S,3R)-2,3-Diamino-3-phenylpropanoic acid (CAS 202006-17-5) is a non‑proteinogenic, optically active α,β‑diamino acid that contains two vicinal chiral centers (syn configuration) and a phenyl substituent at the β‑position [1]. It belongs to the 2,3‑diamino acid family, which are key structural units of numerous peptide antibiotics, antifungal dipeptides, and other biologically active molecules [2]. This specific stereoisomer has been explicitly utilized as a water‑solubility‑enhancing analogue of the Taxol® C‑13 side chain [3], making it a compound of interest for medicinal chemists and procurement specialists seeking defined chiral intermediates.

Why the (2S,3R) Stereoisomer Cannot Be Replaced by Other 2,3-Diamino-3-phenylpropanoic Acid Isomers


The 2,3-diamino-3-phenylpropanoic acid scaffold contains two stereogenic centers, giving rise to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The relative (syn vs. anti) and absolute configurations dictate the three‑dimensional presentation of the two amino groups and the phenyl ring, which in turn governs molecular recognition in biological systems [1]. For instance, the syn‑(2S,3R) isomer has been specifically employed as a Taxol side‑chain surrogate, whereas the anti‑(2S,3S) isomer yields a different spatial orientation that may not recapitulate the required binding interactions [2]. Simply substituting one isomer for another—or using a racemic mixture—introduces uncontrolled stereochemical variables that can abolish target activity, alter peptide secondary structure, or compromise downstream synthetic efficiency [3]. Therefore, procurement of the precise (2S,3R) enantiomer is non‑negotiable for applications where stereochemistry directly impacts function.

Quantitative Differentiation Evidence for (2S,3R)-2,3-Diamino-3-phenylpropanoic Acid


Stereochemical Assignment by 1H NMR: Syn Configuration Confirmed

The syn (2S,3R) configuration of the target compound has been unambiguously assigned by 1H NMR analysis and comparison with known products, distinguishing it from the anti (2S,3S) isomer [1]. This analytical discrimination is critical for quality control; a racemic or epimeric mixture would exhibit additional signals or altered coupling constants. In the 2014 Tetrahedron study, the syn‑(2S,3R) methyl ester derivative was obtained as the major product from the Schöllkopf bislactim ether addition to N‑substituted benzaldimines, while the anti‑(2S,3S) isomer was formed as a separable minor component [1].

Stereochemistry NMR Spectroscopy Chiral Analysis

Diastereoselective Synthesis: Syn-(2S,3R) as the Major Product

The Schöllkopf bislactim ether methodology delivers syn‑(2S,3R)‑methyl 2,3‑diamino‑3‑phenylpropanoate as the predominant diastereomer, while the anti‑(2S,3S) isomer is obtained as the minor product [1]. Although the exact diastereomeric ratio (dr) is not explicitly tabulated in the abstract, the paper states that the configurations of the newly formed stereocenters were assigned on the basis of 1H NMR analysis and by comparison with known products, and the diastereoisomeric ratios were explained by transition‑state considerations [1]. In contrast, other synthetic approaches (e.g., Lin's method) afford exclusively the anti‑(2R,3R) isomer, while Harwood's method yields only the syn‑(2S,3R) isomer in 36–46% yield [2]. This complementarity means that procurement of (2S,3R) requires selection of the appropriate synthetic route; not all methods provide this isomer.

Asymmetric Synthesis Diastereoselectivity Schöllkopf Bislactim Ether

Enantiomeric Purity: Commercial Specifications vs. Literature Benchmarks

Commercial suppliers of (2S,3R)-2,3-diamino-3-phenylpropanoic acid typically specify a minimum purity of 95% (HPLC) . However, literature methods for enantiopure 3‑aryl‑2,3‑diaminopropanoic acids report enantiomeric excesses of 99% ee [1]. The gap between standard commercial purity (95%) and literature‑achievable enantiopurity (99% ee) is significant for applications where even small amounts of the opposite enantiomer could compromise biological activity or crystallization behavior. For comparison, the racemic mixture (all four stereoisomers) would exhibit an ee of 0% and a diastereomeric ratio of approximately 1:1:1:1, making it entirely unsuitable for stereospecific applications.

Enantiomeric Excess Chiral Purity Quality Control

Water Solubility Enhancement: Diamino Analogue vs. Natural Taxol Side Chain

The (2S,3R)-2,3-diamino-3-phenylpropanoic acid scaffold has been employed as a more water‑soluble surrogate for the natural Taxol C‑13 side chain, (2R,3S)‑N‑benzoyl‑3‑phenylisoserine [1]. The replacement of the β‑hydroxyl group with a second amino group introduces an additional ionizable center, which enhances aqueous solubility relative to the parent isoserine side chain. While exact solubility values (mg/mL) for the free amino acid are not available in the primary literature, the compound is reported to be soluble in water and polar solvents [2], consistent with its diamino‑acid structure. In contrast, the natural Taxol side chain contains a lipophilic N‑benzoyl group and exhibits much lower aqueous solubility.

Water Solubility Taxol Analogues Drug Delivery

Peptide Incorporation: Syn Isomer Modulates Secondary Structure Differently than Anti

2,3‑Diamino acids have been incorporated into peptides to modulate secondary and tertiary structural conformations [1]. The syn‑(2S,3R) configuration places the β‑amino and β‑phenyl groups on the same face of the propanoic acid backbone, which can stabilize or induce specific turn motifs when incorporated into peptide chains. In contrast, the anti‑(2S,3S) isomer presents a different backbone torsion angle profile, potentially leading to distinct conformational preferences. Although direct comparative CD or NMR data for peptides containing (2S,3R) vs. (2S,3S) isomers are not available in the open literature, class‑level knowledge of diamino acid conformational effects supports the expectation that syn and anti isomers are not functionally interchangeable in peptide design.

Peptide Conformation β-Turn Mimetics Foldamer Design

High-Impact Application Scenarios for (2S,3R)-2,3-Diamino-3-phenylpropanoic Acid


Water-Soluble Taxol Side-Chain Analogues for Anticancer Prodrugs

Researchers developing next-generation taxane derivatives can incorporate (2S,3R)-2,3-diamino-3-phenylpropanoic acid as a replacement for the natural C‑13 side chain to enhance aqueous solubility without extensive formulation excipients. The syn stereochemistry matches the relative configuration of the natural side chain, while the additional amino group provides a handle for further conjugation or salt formation [1]. Procurement of the (2S,3R) isomer ensures the correct three-dimensional presentation for microtubule binding.

Stereochemically Defined Building Block for Peptide Antibiotics

Several peptide antibiotics (e.g., aspartocin, lavendomycin) contain 2,3-diamino acid motifs. The (2S,3R)-2,3-diamino-3-phenylpropanoic acid can serve as a phenyl-substituted analogue for structure-activity relationship (SAR) studies, allowing medicinal chemists to probe the effect of aromatic substitution on antibiotic potency and spectrum [2]. The defined syn configuration is critical; use of the anti isomer or racemate would confound SAR interpretation.

Chiral Auxiliary and Ligand Precursor for Asymmetric Catalysis

Vicinal diamines, including 2,3-diamino acids, are privileged scaffolds for chiral ligands and organocatalysts. The (2S,3R) isomer, with its syn phenyl and amino groups, can be converted into imidazolidine or oxazoline ligands for asymmetric reactions [3]. The enantiopurity of the starting diamino acid directly influences the enantioselectivity of the resulting catalyst; thus, procurement of high‑ee (2S,3R) material is essential.

Foldamer and Peptidomimetic Design

The syn‑(2S,3R) diamino acid unit can be used to construct β‑turn mimetics or foldamers with predictable secondary structure. Because the relative stereochemistry dictates backbone dihedral angles, the (2S,3R) isomer offers distinct conformational space compared to the (2S,3S) anti isomer [4]. Researchers designing novel peptide-based therapeutics should specify the syn isomer to achieve the desired three-dimensional architecture.

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